molecular formula C18H16O4 B7824794 4,4'-Diacetoxystilbene CAS No. 63449-52-5

4,4'-Diacetoxystilbene

Cat. No. B7824794
CAS RN: 63449-52-5
M. Wt: 296.3 g/mol
InChI Key: PJNPBRIHJXMRDS-ONEGZZNKSA-N
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Description

4,4’-Diacetoxystilbene is a chemical compound with the molecular formula C18H16O4 . It is also known by other names such as Diacetic acid [4,4’- (1,2-ethenediyl)bisbenzene]-1,1’-diyl ester and Diacetic acid (ethene-1,2-diyl)bis-p-phenylene ester .


Synthesis Analysis

The synthesis of 4,4’-Diacetoxystilbene or similar compounds has been reported in several studies . For instance, one study demonstrated that unspecific peroxygenases (UPOs) from certain basidiomycetes were able to catalyze the regioselective hydroxylation of trans-stilbene to 4,4’-dihydroxy-trans-stilbene .

Scientific Research Applications

Organocatalytic Oxidative Dehydrogenation

4,4'-Diacetoxystilbene has been utilized in the preparation of azobenzenes under mild conditions. The metal-free oxidation systems demonstrate wide substituent tolerance, compatible with various functional groups, leading to good yields of asymmetrical azo compounds (Ma et al., 2012).

Electro-organic Reactions

The electrochemical behavior of 4,4'-Diacetoxystilbene varies with solvent composition, leading to different products like diphenylacetylene or hydrogenolysis of acetate groups. This highlights its role in the study of electro-organic reactions (Adams, Kamkar, & Utley, 1980).

Phenolic Oxidation

4,4'-Diacetoxystilbene is effective in oxidizing quinols to quinones, demonstrating its usefulness in phenolic oxidation processes (Pelter & Elgendy, 1988).

Synthesis of Chalcone Derivatives

4,4'-Diacetoxystilbene is involved in the synthesis of chalcone derivatives, which have demonstrated significant biological activities such as free radical scavenging and anti-inflammatory effects (Jung et al., 2017).

Electrochemical Sensing Applications

It has been employed in fabricating sensors for substances like 4-aminophenol, showcasing its utility in electrochemical sensing technologies (Yin et al., 2010).

Novel Polyurethanes Synthesis

4,4'-Diacetoxystilbene derivatives have been used in synthesizing novel polyurethanes, contributing to the development of new materials with specific properties (Lin, Kuo, & Chen, 2001).

Photochemical Reactivity Modification

This compound's photochemical reactivity can be altered by adsorption onto different materials, a concept critical in understanding and manipulating photochemical processes (Baldoví et al., 1995).

Photocatalytic Oxidation Studies

4,4'-Diacetoxystilbene plays a role in photocatalytic oxidation studies, helping to understand the selectivity of hydroxyl radicals in the oxidation of aromatic compounds (Palmisano et al., 2007).

Mechanism of Action

The mechanism of action of 4,4’-Diacetoxystilbene is not explicitly mentioned in the search results .

Safety and Hazards

The safety data sheet for 4,4’-Diacetoxystilbene provides information about its safety and hazards .

Future Directions

The future directions for research on 4,4’-Diacetoxystilbene are not explicitly mentioned in the search results .

properties

IUPAC Name

[4-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-13(19)21-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-14(2)20/h3-12H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNPBRIHJXMRDS-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63449-52-5
Record name Phenol, 4,4'-(1,2-ethenediyl)bis-, 1,1'-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stilbene-4,4'-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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